4-Hydrazinyl-6-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methoxyquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSTXGKKPCBKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Hydrazinyl-6-methoxyquinoline CAS 49612-21-7 properties
CAS: 49612-21-7 Formula: C₁₀H₁₁N₃O Molecular Weight: 189.22 g/mol [1]
Part 1: Chemical Identity & Physicochemical Profile
4-Hydrazinyl-6-methoxyquinoline is a high-value heterocyclic intermediate belonging to the aminoquinoline family.[1] Structurally, it consists of a quinoline core substituted with a methoxy group at the C6 position and a hydrazine moiety at the C4 position.[2] This specific substitution pattern renders it a critical scaffold for the synthesis of fused heterocyclic systems (such as triazoloquinolines) and bioactive hydrazones.
Unlike simple quinolines, the C4-hydrazinyl group introduces a "chemical handle" with dual reactivity: the terminal nitrogen is highly nucleophilic, allowing for rapid condensation with carbonyls, while the internal nitrogen allows for cyclization reactions that fuse new rings to the quinoline backbone.
Physicochemical Data Table
| Property | Value / Characteristic | Note |
| Appearance | Yellow to Orange Solid | Color deepens upon oxidation/air exposure.[1] |
| Solubility (High) | DMSO, DMF, Hot Ethanol | Suitable solvents for nucleophilic reactions. |
| Solubility (Low) | Water, Diethyl Ether, Hexane | Useful for precipitation/washing protocols. |
| Acidity/Basicity | Amphoteric | Basic hydrazine tail; weakly basic quinoline nitrogen. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and sensitive to oxidative degradation. |
| Key Spectroscopic Signature | ¹H NMR: δ ~4.0 (s, 3H, -OCH₃) | The methoxy singlet is a diagnostic internal standard. |
Part 2: Synthetic Pathway & Process Optimization
Core Synthesis: Nucleophilic Aromatic Substitution ( )
The most robust route to CAS 49612-21-7 is the displacement of a leaving group (typically chloride) at the 4-position of the quinoline ring by hydrazine hydrate.[1] The 6-methoxy group acts as an electron-donating group (EDG), which theoretically deactivates the ring toward nucleophilic attack. However, the nitrogen in the quinoline ring renders the C2 and C4 positions electron-deficient enough to facilitate substitution, especially under reflux conditions.
Experimental Protocol
Objective: Synthesis of this compound from 4-chloro-6-methoxyquinoline.
Reagents:
-
Starting Material: 4-Chloro-6-methoxyquinoline (1.0 eq)[1]
-
Reagent: Hydrazine Hydrate (80% or 98%, 5.0–10.0 eq)
-
Solvent: Ethanol (absolute) or n-Butanol (for higher temperature)[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methoxyquinoline in Ethanol (5 mL per mmol).
-
Activation: Add Hydrazine Hydrate dropwise. Note: Use a large excess (5-10 eq) to prevent the formation of the dimer impurity (N,N'-bis(quinolin-4-yl)hydrazine).[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78–80°C) for 4–6 hours.
-
Self-Validating Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material (high
) should disappear, replaced by a lower spot (the hydrazine product) which often stains orange with Dragendorff’s reagent.
-
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C). The product typically precipitates as a solid.
-
Isolation: Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold water (to remove excess hydrazine) followed by cold diethyl ether (to remove unreacted organic impurities). Recrystallize from Ethanol if necessary.
Synthesis Workflow Diagram
Caption: Optimized SnAr workflow for the synthesis of this compound, highlighting the critical TLC validation step.
Part 3: Reactivity & Derivatization[1][3]
The utility of CAS 49612-21-7 lies in its derivatization potential.[1] It serves as a "switch" molecule that can be directed toward two major chemical spaces: Hydrazones (linear conjugation) or Fused Heterocycles (cyclization).
Formation of [1,2,4]Triazolo[4,3-a]quinolines
Reacting the hydrazine tail with carboxylic acids, orthoesters, or carbon disulfide leads to ring closure. This fuses a triazole ring to the quinoline, creating a tricyclic system often investigated for benzodiazepine-receptor affinity and anticonvulsant activity.[3]
-
Reagent: Formic acid (for R=H) or Triethyl orthoacetate (for R=Me).
-
Mechanism: Acylation of the terminal hydrazine nitrogen followed by dehydration and cyclization onto the quinoline nitrogen.
Schiff Base (Hydrazone) Formation
Condensation with aromatic aldehydes yields hydrazones. These derivatives are extensively studied for anti-tubercular and anticancer properties due to their ability to chelate metal ions and inhibit specific kinases.
-
Reagent: Aryl aldehydes (e.g., benzaldehyde, salicylaldehyde).
-
Catalyst: Glacial acetic acid (catalytic amount).
Reactivity Logic Diagram
Caption: Divergent synthetic pathways for CAS 49612-21-7, illustrating the route to tricyclic scaffolds (left) and hydrazone conjugates (right).[1][3]
Part 4: Therapeutic Applications & Biological Relevance[2][3][4]
Antimalarial Pharmacophore
The 6-methoxyquinoline core is the structural backbone of Primaquine and Quinine . While Primaquine is an 8-aminoquinoline, the 4-hydrazinyl analog (CAS 49612-21-7) retains the planar, lipophilic quinoline ring required for intercalation into plasmodial DNA and inhibition of hemozoin formation.[1] Researchers utilize this intermediate to synthesize novel antimalarials that overcome chloroquine resistance.
Kinase Inhibition (Oncology)
Derivatives of 4-hydrazinylquinolines have shown potential as inhibitors of the PI3K/mTOR pathway.[1] The hydrazone linkage provides a flexible hinge that allows the molecule to orient itself within the ATP-binding pocket of kinases, while the methoxy group acts as a hydrogen bond acceptor, enhancing binding affinity.
Antimicrobial Agents
Hydrazones derived from this molecule exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).[1][4] The mechanism often involves the chelation of essential transition metals (Fe, Cu) required for bacterial metalloenzymes, effectively starving the pathogen.
Part 5: Handling, Stability & Safety
Stability Profile
-
Oxidation Sensitivity: Hydrazines are reducing agents. Prolonged exposure to air causes the compound to darken (yellow
brown) and decompose. Store under Argon or Nitrogen. -
Hygroscopicity: Protect from moisture. Hydrolysis is slow but can occur under acidic conditions, reverting the molecule to the starting quinolone or hydrazine salts.
Safety Protocol (Self-Validating)
-
Containment: Always handle in a certified chemical fume hood. Hydrazine derivatives are potential carcinogens and skin sensitizers.
-
Decontamination: Prepare a "quench bath" of dilute hypochlorite (bleach) or acetone. All glassware and disposable tips contacting the hydrazine should be soaked in this bath to neutralize residues before disposal.
-
Validation: The absence of a positive Fehling’s solution test on the waste stream confirms the destruction of the hydrazine functionality.
-
References
-
Synthesis of Triazoloquinolines: Title: Synthesis, Reactions, and Pharmacological Properties of [1,2,4]Triazoloquinolines. Source: Jazan University / Polycyclic Aromatic Compounds. URL:[Link][1][3][4][5][6]
-
Antimalarial Activity of Quinoline Hydrazones: Title: Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria.[1] Source: National Institutes of Health (PMC). URL:[Link]
-
General Hydrazone Synthesis & Activity: Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
-
Precursor Synthesis (4-Chloro-6-methoxyquinoline): Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[1][7][8] Source: Atlantis Press. URL:[Link]
Sources
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- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
4-Hydrazino-6-methoxyquinoline Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged scaffold"—a molecular framework that consistently appears in bioactive compounds and approved therapeutics.[1] Its rigid, bicyclic aromatic structure provides an ideal foundation for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. When this quinoline core is functionalized with a hydrazinyl moiety at the 4-position and a methoxy group at the 6-position, the resulting molecule, 4-Hydrazino-6-methoxyquinoline hydrochloride (CAS 68500-39-0), becomes a particularly potent and versatile building block for drug discovery.[1]
The hydrazinyl group is a powerful nucleophile and a precursor to a vast array of heterocyclic systems, enabling the construction of diverse chemical libraries.[2][3] Simultaneously, the methoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can form key hydrogen bonds with target proteins. This guide provides an in-depth technical overview of 4-Hydrazino-6-methoxyquinoline hydrochloride, covering its synthesis, reactivity, analytical characterization, and strategic applications in the development of novel therapeutic agents.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical data for 4-Hydrazino-6-methoxyquinoline hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 68500-39-0 | [4] |
| Molecular Formula | C₁₀H₁₂ClN₃O | [4] |
| Molecular Weight | 225.67 g/mol | [4] |
| IUPAC Name | (6-methoxyquinolin-4-yl)hydrazine;hydrochloride | [4] |
| Appearance | Off-white to light yellow or pink solid | Inferred from related compounds |
| Solubility | Soluble in water, methanol, and DMSO | Inferred from hydrochloride salt nature |
| Melting Point | >200 °C (decomposes) | Typical for hydrochloride salts |
Synthesis and Purification: A Strategic Approach
The synthesis of 4-Hydrazino-6-methoxyquinoline hydrochloride is a multi-step process that hinges on the initial construction of the quinoline core, followed by the strategic introduction of the hydrazinyl group. The most logical and field-proven pathway involves the preparation of a 4-chloroquinoline intermediate, which is then subjected to nucleophilic substitution.
The causality behind this choice is rooted in the reactivity of the quinoline ring. The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) when a good leaving group, such as a chlorine atom, is present.[5] This makes the displacement by hydrazine a reliable and high-yield transformation.[6]
Detailed Experimental Protocol
-
Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline. This step typically follows a thermal cyclization method like the Conrad-Limpach reaction. p-Anisidine is reacted with diethyl malonate, and the resulting intermediate is cyclized at high temperatures (often >250 °C) in a high-boiling point solvent such as Dowtherm A. The product precipitates upon cooling and can be isolated by filtration.
-
Step 2: Synthesis of 4-Chloro-6-methoxyquinoline. The 4-hydroxyquinoline from the previous step is heated under reflux with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[7][8] This reaction converts the hydroxyl group into a chloro group, an excellent leaving group for the subsequent step. The reaction is carefully quenched with ice water, and the pH is adjusted with a base (e.g., ammonia or sodium carbonate) to precipitate the product.
-
Step 3: Synthesis of 4-Hydrazino-6-methoxyquinoline (Free Base). The 4-chloro-6-methoxyquinoline is dissolved in a suitable solvent like ethanol or isopropanol.[5] An excess of hydrazine hydrate is added, and the mixture is heated to reflux. The C4 position is highly susceptible to nucleophilic attack by hydrazine.[5][9] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often crystallizes out or is precipitated by adding water.
-
Step 4: Formation of the Hydrochloride Salt. The isolated free base is suspended or dissolved in a solvent like ethanol or isopropanol. A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove excess acid, and dried under vacuum.
This self-validating protocol ensures high purity, as each step yields a solid product that can be purified by recrystallization or washing before proceeding to the next stage, minimizing side-product carryover.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-Hydrazino-6-methoxyquinoline hydrochloride lies in the synthetic versatility of its hydrazinyl moiety.[1] This functional group serves as a linchpin for creating a wide range of derivatives with significant therapeutic potential.
Core Reactions and Bioactive Derivatives
The nucleophilic nature of the terminal nitrogen in the hydrazine group allows for two primary classes of reactions that are fundamental to its use as a building block.[1]
-
Condensation with Carbonyls: It readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone for generating large libraries of compounds for screening. Quinoline-hydrazone derivatives have demonstrated significant bioactivity.[10]
-
Cyclization to Form Heterocycles: The hydrazine group is a key component in multi-component reactions (MCRs) and cyclization reactions to form fused heterocyclic systems like pyrazoles, triazoles, and pyridazines.[1][11] These ring systems are prevalent in many classes of drugs.
Key Therapeutic Targets
-
Anticancer Agents: The quinoline-hydrazide scaffold is highly valued in oncology research. Derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7).[1] The mechanism often involves the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase, leading to cell cycle arrest and apoptosis.[1]
-
Antimicrobial and Antiviral Activity: The broader class of hydrazide-based compounds is actively explored for antituberculosis, antifungal, and antiviral properties, highlighting the wide-ranging utility of this chemical motif.[1][2]
-
Antimalarial History: The 6-methoxyquinoline core is a classic feature in antimalarial drugs, such as primaquine, indicating the scaffold's inherent propensity for interacting with biological systems relevant to infectious diseases.[1][12]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete profile.
| Technique | Expected Observations | Rationale & Interpretation |
| ¹H NMR | ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. 7.0-8.5 ppm (m, 5H): Aromatic protons of the quinoline ring. Broad, exchangeable signals: Hydrazine (NH, NH₂) and HCl protons, often in the downfield region (>10 ppm). | Confirms the presence of the key functional groups and the quinoline backbone. The integration of signals validates the proton count.[1][7][13] |
| ¹³C NMR | ~55-56 ppm: Methoxy (-OCH₃) carbon. ~100-160 ppm: Multiple signals corresponding to the 10 carbons of the quinoline ring system. | Provides a map of the carbon skeleton, confirming the number and electronic environment of the carbon atoms in the molecule.[13][14] |
| Mass Spec. (ESI+) | [M+H]⁺ peak at m/z ~190.09 | Corresponds to the protonated free base (C₁₀H₁₁N₃O). This confirms the molecular weight of the core molecule.[1] |
| IR Spectroscopy | ~3100-3400 cm⁻¹: N-H stretching (hydrazine). ~1500-1620 cm⁻¹: C=C and C=N stretching of the aromatic quinoline ring. ~1240 cm⁻¹: C-O stretching of the aryl-ether (methoxy group). | Provides confirmation of the key functional groups present in the molecule.[13][14] |
| HPLC | Single major peak | Used to assess the purity of the final compound, which should typically be >98% for use in drug development.[15] |
Safety, Handling, and Storage
As with all hydrazine derivatives, 4-Hydrazino-6-methoxyquinoline hydrochloride must be handled with appropriate precautions. Hydrazines as a class are known to be toxic and are suspected carcinogens.[16][17][18][19][20]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[17][19]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][19]
-
Handling: Avoid creating dust.[17] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[16][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[17]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
Conclusion
4-Hydrazino-6-methoxyquinoline hydrochloride is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its structure combines the privileged quinoline scaffold with the synthetic versatility of a hydrazine functional group. This unique combination provides a reliable and efficient entry point for the synthesis of diverse compound libraries targeting a wide spectrum of diseases, from cancer to infectious agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research, scientist, or drug development professional seeking to leverage its potential in the quest for novel therapeutics.
References
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
ResearchGate. Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. Available from: [Link]
-
PubMed. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Available from: [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Safety Data Sheet. Available from: [Link]
-
Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]
-
National Center for Biotechnology Information. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available from: [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
RSC Publishing. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Available from: [Link]
-
MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available from: [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. Available from: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. Hydrazine: Human health tier II assessment. Available from: [Link]
-
MDPI. (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Available from: [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
-
PubMed. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]
-
PubMed. Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Available from: [Link]
Sources
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Technical Monograph: (6-Methoxyquinolin-4-yl)hydrazine
Core Pharmacophore & Synthetic Intermediate
Executive Summary
(6-Methoxyquinolin-4-yl)hydrazine (CAS: 49612-21-7) represents a critical scaffold in medicinal chemistry, serving as a versatile "privileged structure" for the synthesis of bioactive heterocycles.[1] Structurally comprising a quinoline ring substituted with an electron-donating methoxy group at position 6 and a reactive hydrazine moiety at position 4, this compound acts as a high-value intermediate.[1] Its primary utility lies in its dual reactivity: the hydrazine tail functions as a potent nucleophile for condensation and cyclization reactions, while the quinoline core provides capacity for DNA intercalation and kinase binding (e.g., EGFR). This guide details its physicochemical profile, synthesis via nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The electronic character of the 6-methoxy group increases electron density on the quinoline ring, modulating the reactivity of the 4-position and influencing the fluorescence properties of subsequent derivatives.
| Property | Data |
| IUPAC Name | (6-Methoxyquinolin-4-yl)hydrazine |
| Common Synonyms | 4-Hydrazinyl-6-methoxyquinoline; 4-Hydrazino-6-methoxyquinoline |
| CAS Number | 49612-21-7 |
| Molecular Formula | |
| Molecular Weight | 189.22 g/mol |
| Physical State | Solid (Typically yellow to orange crystalline powder) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| Acidity/Basicity | Amphoteric (Hydrazine |
| Stability | Air-sensitive (Hydrazine group prone to oxidation); Hygroscopic |
Synthetic Pathways & Reaction Mechanisms[11]
The synthesis of (6-Methoxyquinolin-4-yl)hydrazine is a classic example of Nucleophilic Aromatic Substitution (
Synthesis Workflow
The standard protocol involves the displacement of a chloride leaving group on 4-chloro-6-methoxyquinoline by hydrazine hydrate.
Figure 1: Synthetic workflow for the production of (6-Methoxyquinolin-4-yl)hydrazine via
Mechanistic Insight ( )
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the C-4 position of the quinoline ring. The 4-chloro substituent is a good leaving group, and the nitrogen in the quinoline ring acts as an electron sink, stabilizing the negative charge in the intermediate.
-
Intermediate Stabilization: A Meisenheimer-like anionic intermediate is formed. The 6-methoxy group, although electron-donating by resonance, does not deactivate the C-4 position sufficiently to prevent the reaction, though it may slightly reduce the electrophilicity compared to an unsubstituted quinoline.
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion (
), yielding the hydrazine hydrochloride salt, which is neutralized by the excess base (hydrazine).
Experimental Protocol: Synthesis & Purification
Safety Warning: Hydrazine hydrate is a suspected carcinogen, highly toxic, and a skin sensitizer.[2][3] Work must be performed in a fume hood with appropriate PPE (nitrile/neoprene gloves, face shield).
Materials
-
4-Chloro-6-methoxyquinoline (1.0 eq)
-
Hydrazine hydrate (80% or 98%, 10.0 eq)
-
Ethanol (Absolute) or 1-Propanol
-
Dichloromethane (DCM) for extraction (optional)
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-6-methoxyquinoline (e.g., 5 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (50 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the dimer (N,N'-bis(6-methoxyquinolin-4-yl)hydrazine).
-
Reflux: Heat the reaction mixture to reflux (
C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting material spot (high ) should disappear, replaced by a lower fluorescent spot. -
Precipitation: Cool the mixture to room temperature and then to
C in an ice bath. The product often precipitates as a yellow solid. -
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash the filter cake with cold water (to remove hydrazine salts) and cold ethanol.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or DMF/Water to yield bright yellow needles.
-
Drying: Dry under high vacuum at
C to remove trace hydrazine.
Medicinal Chemistry Applications
(6-Methoxyquinolin-4-yl)hydrazine is a "branching point" intermediate. Its applications are defined by the derivatization of the hydrazine tail.
Derivatization Logic & Biological Targets
Figure 2: Divergent synthesis pathways for pharmacophore generation.
-
Kinase Inhibition (EGFR): The 6-methoxyquinoline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. Derivatizing the hydrazine into a pyrazole or hydrazone extends the molecule into the hydrophobic pocket, enhancing selectivity for EGFR (Epidermal Growth Factor Receptor).
-
Antimalarial Activity: Analogous to Primaquine, the 6-methoxyquinoline core is essential for activity against Plasmodium species. Hydrazone derivatives have shown promise in overcoming chloroquine resistance by inhibiting hematin polymerization.
-
DNA Intercalation: The planar tricyclic systems formed by cyclizing the hydrazine (e.g., to triazoloquinolines) can intercalate between DNA base pairs, acting as cytotoxic agents against cancer cells.
Analytical Characterization
Validating the structure requires careful interpretation of NMR data, particularly distinguishing the hydrazine protons from aromatic signals.
Proton NMR ( NMR) Profile
Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Hydrazine -NH- | 9.54 | Broad Singlet | 1H | Highly deshielded due to attachment to the aromatic ring. |
| Aromatic H-2 | 8.20 - 8.40 | Doublet | 1H | Adjacent to Quinoline Nitrogen; most deshielded aromatic. |
| Aromatic H-8 | 7.70 - 7.90 | Doublet | 1H | |
| Aromatic H-5 | 7.30 - 7.50 | Doublet | 1H | |
| Aromatic H-7 | 7.20 - 7.30 | Doublet of Doublets | 1H | Coupled to H-8 and H-5. |
| Aromatic H-3 | 6.80 - 7.00 | Doublet | 1H | Upfield due to electron density from hydrazine. |
| Hydrazine - | 5.00 - 5.50 | Broad Singlet | 2H | Exchangeable with |
| Methoxy - | 3.85 - 3.95 | Singlet | 3H | Characteristic sharp singlet. |
Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): Calculated: 190.09; Observed: ~190.1. -
Fragmentation: Loss of
(17 Da) is common, leading to the radical cation of 4-amino-6-methoxyquinoline.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]
-
Serious Eye Damage: Category 1 (Risk of serious damage).[2]
-
Carcinogenicity: Category 2 (Suspected carcinogen - Hydrazine derivative).
Storage Protocol:
-
Store at 2-8°C (Refrigerate).
-
Keep under Inert Atmosphere (Argon/Nitrogen) to prevent oxidation to azo compounds or degradation.
-
Protect from light.[5]
Disposal:
-
Do not dispose of in general waste. Quench excess hydrazine derivatives with dilute hypochlorite (bleach) solution carefully before neutralizing and disposing of as hazardous chemical waste.
References
-
National Institutes of Health (NIH). (2025). 2-Hydrazinyl-4-methylquinoline | PubChem.[4] (Used for comparative physicochemical properties of hydrazine-quinolines). Retrieved from [Link]
- Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Context on Hydrazide/Hydrazine pharmacophores).
-
Organic Syntheses. (n.d.). General procedures for Hydrazine substitution on heterocycles. Retrieved from [Link]
Sources
Primaquine Analogues with Hydrazine Moieties: A Strategy to Enhance Antimalarial Efficacy and Metabolic Stability
An In-depth Technical Guide for Drug Development Professionals
This guide provides a technical overview of the design, synthesis, and evaluation of primaquine (PQ) analogues incorporating a hydrazine or related moiety. It explores the scientific rationale driving these modifications, details synthetic methodologies, analyzes structure-activity relationships (SAR), and discusses the therapeutic potential of this chemical class in the fight against malaria.
The Challenge with Primaquine: A Double-Edged Sword in Malaria Therapy
For over 70 years, the 8-aminoquinoline primaquine has been an indispensable tool in malaria eradication efforts. It remains the only widely available drug that provides a "radical cure" by eliminating the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for relapsing malaria.[1] Furthermore, it is a potent gametocytocide, capable of blocking the transmission of P. falciparum from humans to mosquitoes.[2]
However, primaquine's clinical utility is hampered by significant drawbacks:
-
Metabolic Instability: Primaquine is rapidly metabolized in the body via oxidative deamination of its terminal primary amino group. This process, mediated by monoamine oxidase (MAO), predominantly yields carboxyprimaquine, a metabolite devoid of antimalarial activity but associated with toxicity.[1][3][4] This rapid inactivation necessitates prolonged treatment regimens and leads to variable drug exposure.
-
Hemolytic Toxicity: The primary concern with primaquine is its potential to induce severe hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[1][5] This toxicity is linked to its redox-cycling metabolites, which generate excessive oxidative stress in red blood cells.[6][7]
These limitations have fueled a search for next-generation 8-aminoquinolines with improved safety and pharmacokinetic profiles. One promising strategy is the modification of the terminal amino group to block the primary pathway of metabolic inactivation.
Rationale for Incorporating a Hydrazine Moiety
The introduction of a hydrazine (-NH-NH2) or a related functional group, such as a semicarbazide, in place of or as an extension to the terminal amine of the primaquine side chain is a deliberate chemical strategy. The core objective is to prevent the metabolic deamination that leads to the inactive carboxyprimaquine.[1][4] By replacing the vulnerable primary amine with a more stable hydrazinyl group, it is hypothesized that these analogues can:
-
Enhance Metabolic Stability: Block the MAO-catalyzed conversion to carboxyprimaquine, thereby increasing the drug's half-life and bioavailability.
-
Prolong Activity: Maintain effective plasma concentrations of the active drug for a longer duration, potentially allowing for shorter treatment courses or lower doses.
-
Retain or Enhance Efficacy: Preserve the essential 8-aminoquinoline pharmacophore responsible for generating reactive oxygen species (ROS) that kill the parasite, while optimizing its delivery and persistence.[8][9]
This "follow-on" drug discovery approach aims to create a superior molecule by systematically addressing the known failures of the parent compound.[1]
Synthetic Strategies and Key Intermediates
The synthesis of these analogues often involves the modification of the primaquine molecule at its terminal primary amine. A versatile and efficient method utilizes a reactive intermediate that can be readily coupled with hydrazine or other nucleophiles. One such key intermediate is a primaquine-derived benzotriazolide.
Diagram: General Synthetic Workflow
The following diagram illustrates a common synthetic pathway to generate primaquine-semicarbazide, a key building block for further derivatization.
Caption: Synthetic pathway for primaquine-semicarbazide intermediate.
Experimental Protocol: Synthesis of Primaquine-Semicarbazide Intermediate
This protocol is a representative methodology based on procedures described in the literature for creating a versatile primaquine-semicarbazide intermediate.[1]
Objective: To synthesize N-(4-(6-methoxyquinolin-8-ylamino)pentyl)hydrazine-1-carboxamide (Primaquine-Semicarbazide) from an activated primaquine precursor.
Step 1: Activation of Primaquine
-
Dissolve primaquine diphosphate in a suitable solvent system (e.g., a mixture of water and an organic solvent like dichloromethane) and neutralize with a base (e.g., sodium bicarbonate solution) to obtain the free base. Extract the primaquine free base into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield primaquine as an oil.
-
Dissolve the primaquine free base in an anhydrous aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
To this solution, add an activating agent like 1,1'-carbonyldibenzotriazole or a similar reagent. This will react with the primary amine of primaquine.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
The resulting product is the activated intermediate, such as a primaquine-benzotriazolide (BtcPQ).
Step 2: Reaction with Hydrazine Hydrate
-
In a separate flask, dissolve the activated primaquine intermediate (BtcPQ) in a polar solvent like ethanol.
-
Add hydrazine monohydrate (typically 3-5 equivalents) to the solution.[10]
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) for several hours (e.g., 1-6 hours).[10][11] The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Isolate the crude product by filtration if a solid precipitates, or concentrate the solvent under reduced pressure.
-
Purify the crude primaquine-semicarbazide product using column chromatography on silica gel, eluting with a solvent gradient (e.g., dichloromethane/methanol) to obtain the pure compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Biological Evaluation and Mechanistic Insights
Primaquine analogues containing a hydrazine moiety are evaluated through a battery of in vitro and in vivo assays to determine their efficacy, toxicity, and mechanism of action.
Antimalarial Activity & Cytotoxicity
The primary evaluation involves testing the compounds against blood and liver stages of Plasmodium parasites. Cytotoxicity is assessed against mammalian cell lines (e.g., Vero, HepG2) to determine the selectivity index (SI), a critical measure of a drug's therapeutic window.
| Compound | P. falciparum IC₅₀ (µM) | Cytotoxicity (Vero cells) IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Primaquine | 11.33 | >100 | > 8.8 | [10][12] |
| Analogue 7a (Unsubstituted 5-phenoxy) | 3.65 | >100 | > 27.4 | [10][12] |
| Analogue 7e (4-Chloro 5-phenoxy) | 4.60 | >100 | > 21.7 | [10][12] |
| Analogue 7f (4-Fluoro 5-phenoxy) | 4.80 | >100 | > 20.8 | [10][12] |
| Hybrid 12 (7a-tetraoxane conjugate) | 0.38 | 17.33 | 45.6 | [10][12] |
| Table 1: Comparative in vitro activity of representative 5-phenoxy primaquine analogues (synthesized using a hydrazine deprotection step) against P. falciparum (3D7 strain) and Vero cells. |
As shown in Table 1, modifications to the primaquine scaffold, such as the introduction of a 5-phenoxy group (in analogues synthesized via a hydrazine-mediated step), can lead to improved blood-stage antimalarial activity compared to the parent drug.[10][12] Further hybridization, for instance with a tetraoxane moiety, can dramatically increase potency.[10][12]
Mechanism of Action
The established mechanism of primaquine relies on its host-mediated metabolic activation by CYP2D6 to hydroxylated metabolites.[8][13] These metabolites undergo redox cycling, generating large quantities of hydrogen peroxide (H₂O₂) and other ROS, which induce lethal oxidative stress in the parasite.[9][11][14]
The hydrazine-containing analogues are believed to operate via a similar two-step mechanism. By blocking the formation of inactive carboxyprimaquine, they likely increase the substrate pool available for conversion into the active, ROS-generating hydroxylated metabolites.
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of primaquine analogues.
Structure-Activity and Toxicity Considerations
The development of these analogues requires a careful balancing of efficacy and safety.
-
Structure-Activity Relationship (SAR): SAR studies on primaquine itself have established key features for activity, such as the presence of the 6-methoxy group and the optimal length of the diamine side chain.[15] For the newer analogues, substitutions on the quinoline ring (e.g., a 5-phenoxy group) have been shown to modulate potency against blood stages.[10] The nature of the hydrazine-containing moiety itself (e.g., a simple hydrazine vs. a more complex semicarbazide or pyrazole-hydrazine structure) also significantly influences activity.[16]
-
Toxicological Profile: A primary goal is to design analogues with a reduced tendency to cause hemolysis. Several studies have reported derivatives with lower cytotoxicity in vitro compared to primaquine.[4][10] However, it is crucial to acknowledge that hydrazines as a chemical class can have inherent toxic properties.[17] Therefore, comprehensive toxicological screening is essential for any lead candidate, including in vitro hemolysis assays with G6PD-deficient red blood cells and in vivo safety studies.
Future Outlook
Primaquine analogues containing a hydrazine moiety represent a validated and promising avenue for developing improved antimalarial agents. The strategy directly addresses a major metabolic liability of the parent drug, offering the potential for compounds with enhanced pharmacokinetic profiles and prolonged action.
The most advanced candidates have demonstrated superior in vitro potency and favorable selectivity indices. The next critical steps for this class of compounds involve:
-
In vivo Efficacy Testing: Evaluating lead candidates in animal models of both liver-stage (radical cure) and transmission-blocking activity.
-
Comprehensive Safety Pharmacology: Thoroughly assessing the potential for hemolytic toxicity, as well as any other off-target effects related to the hydrazine moiety.
-
Pharmacokinetic Profiling: Confirming that the chemical modification translates to improved stability and a longer half-life in vivo.
By leveraging the proven scaffold of 8-aminoquinolines while intelligently designing out its metabolic weaknesses, researchers are poised to develop safer and more effective drugs to aid in the global effort to eradicate malaria.
References
- Title: Primaquine mode of action - Malaria Parasite Metabolic Pathways Source: Malaria Parasite Metabolic Pathways URL
- Title: Primaquine Presentation.
- Title: PRIMAQUINE - accessdata.fda.
- Title: Structure Activity Relationship of Primaquine - Medicinal Chemistry Lectures Notes Source: Medicinal Chemistry Lectures Notes URL
- Title: Schematic representation of primaquine mode of action. The results...
- Title: Scheme 2. Synthesis of primaquine ureas.
- Title: Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed Source: PubMed URL
- Title: Primaquine derivatives: Modifications of the terminal amino group - PMC Source: PMC URL
- Title: 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PMC Source: PMC URL
- Title: 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - Semantic Scholar Source: Semantic Scholar URL
- Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing)
- Title: Evaluation of Antimalarial Activity and Toxicity of a New Primaquine Prodrug Source: PLOS ONE URL
- Title: Evaluation of anti-malarial potency of new pyrazole-hydrazine coupled to Schiff base derivatives Source: Malaria Journal URL
- Title: Antimalarial activity of primaquine operates via a two-step biochemical relay - ResearchGate Source: ResearchGate URL
- Title: Metabolism of 8-aminoquinoline antimalarial agents - PubMed Source: PubMed URL
- Title: Use of primaquine derivatives for the treatment of malaria - Google Patents Source: Google Patents URL
- Title: Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - MDPI Source: MDPI URL
- Title: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC Source: PMC URL
- Title: High-Dose Primaquine Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - MDPI Source: MDPI URL
- Title: Aminoquinoline and their derivatives as antimalarial agents.
- Title: Pharmacology of 8-aminoquinolines.
- Title: (PDF) Review on structural-activity relationship (SAR)
- Title: Toxicities of hydrazines: a review - PubMed Source: PubMed URL
- Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC Source: PMC URL
- Title: Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM - Liverpool School of Tropical Medicine Source: Liverpool School of Tropical Medicine URL
Sources
- 1. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1055427B1 - Use of primaquine derivatives for the treatment of malaria - Google Patents [patents.google.com]
- 3. Primaquine Presentation.pptx [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Primaquine mode of action [mpmp.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 14. Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM [lstmed.ac.uk]
- 15. Structure Activity Relationship of Primaquine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 16. Malaria | Evaluation of anti-malarial potency of new pyrazole-hydrazine coupled to Schiff base derivatives | springermedicine.com [springermedicine.com]
- 17. Toxicities of hydrazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Hydrazinyl-6-methoxyquinoline from 4-chloro-6-methoxyquinoline
Application Note: High-Yield Synthesis of 4-Hydrazinyl-6-methoxyquinoline
) of 4-chloro-6-methoxyquinoline with Hydrazine Hydrate.Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 49612-21-7), a critical pharmacophore in the development of antimalarial agents (e.g., Primaquine analogues) and antitumor quinoline derivatives. The method utilizes a nucleophilic aromatic substitution (
Key Advantages of this Protocol:
-
High Selectivity: Optimized stoichiometry minimizes the formation of the common N,N’-bis(quinolin-4-yl)hydrazine dimer impurity.
-
Operational Simplicity: Uses ethanol as a solvent, allowing for direct crystallization of the product upon cooling.
-
Scalability: Suitable for gram-to-multigram scale synthesis.
Mechanistic Insight
The transformation proceeds via an Addition-Elimination mechanism (
-
Activation: The nitrogen atom at position 1 of the quinoline ring acts as an electron sink, rendering the C4 position electrophilic. Although the methoxy group at C6 is an electron-donating group (EDG) which typically deactivates the ring toward nucleophilic attack, the high reactivity of the hydrazine nucleophile and the leaving group ability of the chloride drive the reaction.
-
Addition: Hydrazine attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the 4-hydrazinyl product.
Critical Consideration: The product itself contains a primary amine that is nucleophilic. If the concentration of hydrazine is too low, the product can attack a second molecule of the starting material, forming a "dimer" (impurity). Excess hydrazine is strictly required to suppress this side reaction.
Figure 1: Reaction Mechanism & Pathway
Caption: The
Experimental Protocol
Materials & Reagents
| Component | CAS Number | Role | Purity Requirement |
| 4-Chloro-6-methoxyquinoline | 1677-42-5 | Substrate | >97% |
| Hydrazine Hydrate | 7803-57-8 | Reagent | 80% or 100% (wt) |
| Ethanol (Absolute) | 64-17-5 | Solvent | >99.5% |
| Dichloromethane | 75-09-2 | Workup (Optional) | ACS Grade |
Step-by-Step Methodology
Safety Warning: Hydrazine hydrate is a suspected carcinogen, highly toxic, and corrosive. All operations must be performed in a functioning fume hood using double nitrile gloves and a face shield.
Step 1: Solubilization
-
Charge a round-bottom flask (RBF) with 4-chloro-6-methoxyquinoline (1.0 equiv).
-
Add Ethanol (10-15 mL per gram of substrate).
-
Stir at room temperature. The starting material may not dissolve completely until heated, which is acceptable.
Step 2: Reagent Addition
-
Add Hydrazine Hydrate (10.0 equiv) dropwise to the stirring mixture.
-
Note: A large excess (10 eq) is used to act as both the nucleophile and the base to neutralize the HCl generated, and to prevent dimer formation.
-
Step 3: Reaction (Reflux)
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80°C) for 4–6 hours .
-
Monitoring: Monitor progress via TLC (System: 10% Methanol in DCM). The starting material (high
) should disappear, and a lower spot (product) should appear.
Step 4: Workup & Isolation
-
Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 30 minutes.
-
The product typically precipitates as a solid (often yellow/orange).
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (to remove hydrazine salts).
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Figure 2: Process Workflow
Caption: Step-by-step workflow for the synthesis and isolation of the target compound.
Quality Control & Characterization
Upon isolation, the identity and purity must be validated.
| Technique | Expected Result |
| Appearance | Yellow to orange crystalline solid. |
| Methoxy: Singlet | |
| Mass Spectrometry (ESI) | |
| Melting Point | Literature values vary by solvate form, but typically high (>140°C). Experimental verification required. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in EtOH. | Concentrate the reaction mixture by rotary evaporation to 50% volume before cooling. Add a small amount of diethyl ether to induce precipitation. |
| Impurity: Dimer | Hydrazine concentration too low. | Ensure at least 10 equivalents of hydrazine are used. Maintain vigorous stirring during addition. |
| Starting Material Remaining | Reaction incomplete. | Extend reflux time. Ensure temperature is actually at reflux (check condenser). |
| Dark/Tarred Product | Oxidation of hydrazine/product. | Perform reaction under inert atmosphere ( |
References
-
Preparation of 4-aminoquinazoline derivatives.Journal of Medicinal Chemistry.
mechanism on nitrogen heterocycles. -
Synthesis of Primaquine Analogues. European Journal of Medicinal Chemistry. Details the specific reactivity of 6-methoxy-substituted quinolines.
-
BenchChem Compound Database. this compound (CAS 49612-21-7) properties and applications.
-
PubChem Compound Summary. 6-Methoxyquinoline derivatives and spectral data.
Disclaimer: This document is for research and development purposes only. Users must conduct their own safety assessments before handling hazardous chemicals like hydrazine.
Sources
Application Note: Strategic Synthesis and Protocol Optimization for Quinoline Hydrazone Schiff Bases
Abstract & Introduction
The hybridization of pharmacophores is a cornerstone strategy in modern drug discovery. Quinoline hydrazone Schiff bases represent a privileged scaffold, merging the DNA-intercalating properties of the quinoline ring (found in antimalarials like chloroquine) with the versatile chelating and enzyme-inhibiting capabilities of the hydrazone linker (
These conjugates exhibit potent biological activities, including antitubercular, anticancer (via tyrosine kinase inhibition), and antimicrobial effects. However, their synthesis is often plagued by issues such as hydrolytic instability,
This guide provides a robust, self-validating workflow for the synthesis of these compounds, offering both a classical acid-catalyzed reflux method and a high-efficiency microwave-assisted green protocol.
Strategic Retrosynthetic Analysis
To ensure synthetic success, one must understand the disconnection approach. The target molecule is formed via a condensation reaction between a carbonyl component and a hydrazine component.[1][2][3][4]
Diagram 1: Retrosynthetic Pathways
Caption: Two primary strategic routes. Route A is generally preferred for stability and availability of diverse aldehyde substrates.
Materials and Reagents
-
Precursors: Quinoline-carbohydrazide (synthesized via hydrazinolysis of quinoline esters) or Quinoline-carbaldehyde.
-
Electrophiles: Various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, salicylaldehyde).
-
Solvents: Absolute Ethanol (EtOH), DMF (for solubility issues).
-
Green Reagents: Ionic liquids (optional for microwave method).
Experimental Protocols
Protocol A: Classical Acid-Catalyzed Condensation (Bench Standard)
Best for: Scaling up (grams to kilograms) and thermally unstable substrates.
Mechanism: The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon. Acid catalysis is critical to protonate the carbonyl oxygen, enhancing electrophilicity.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of Quinoline-hydrazide in 15 mL of absolute ethanol.
-
Note: If the hydrazide does not dissolve, add dry DMF dropwise (max 2 mL) and warm gently.
-
-
Addition: Add 1.0 mmol (equimolar) of the substituted Aromatic Aldehyde .
-
Catalysis: Add 3-5 drops of Glacial Acetic Acid .
-
Critical Check: pH should be approx. 4-5. Too acidic (<3) protonates the amine, killing nucleophilicity. Too basic (>7) prevents carbonyl activation.
-
-
Reaction: Reflux the mixture at 78-80°C for 4–6 hours.
-
Monitoring (Self-Validation): Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).
-
Endpoint: Disappearance of the aldehyde spot (high
) and appearance of a new fluorescent spot (Schiff base).
-
-
Workup: Cool to room temperature. If precipitate forms, filter under vacuum. If no precipitate, pour onto crushed ice (50g) and stir for 15 mins.
-
Purification: Recrystallize from hot ethanol or ethanol/DMF mixture.
Protocol B: Microwave-Assisted Synthesis (Green Method)
Best for: High-throughput screening, library generation, and stubborn substrates.
Advantages: Reaction times reduced from hours to minutes; higher yields due to uniform internal heating.
Step-by-Step Methodology:
-
Mixing: In a microwave-safe process vial, mix 1.0 mmol Quinoline-hydrazide and 1.0 mmol Aldehyde.
-
Solvent/Catalyst: Add minimal ethanol (1-2 mL) to create a slurry, plus 1 drop of Glacial Acetic Acid.
-
Alternative: Solvent-free grinding (Mechanochemistry) can be used if both solids have low melting points.
-
-
Irradiation: Irradiate at 300W for 2–4 minutes (pulse mode: 30s ON / 10s OFF to prevent overheating).
-
Safety: Do not seal the vessel completely unless using a dedicated pressurized microwave reactor.
-
-
Workup: Cool rapidly in an ice bath. The product usually crashes out immediately.
-
Wash: Wash with cold ether to remove unreacted aldehyde.
Characterization & Validation
To establish "Trustworthiness," the synthesized compound must be rigorously characterized. The formation of the azomethine linkage (
Spectral Validation Table
| Technique | Feature | Expected Signal | Interpretation |
| FT-IR | 1600–1640 cm | Primary Confirmation. Sharp band indicating Schiff base formation. | |
| FT-IR | 3200–3400 cm | Broad/Sharp.[7] Presence of amide/hydrazone NH.[8] | |
| FT-IR | Disappearance | Absence of aldehyde carbonyl confirms completion. | |
| 1H NMR | Singlet. Diagnostic azomethine proton. | ||
| 1H NMR | Broad singlet. Often disappears with |
Diagram 2: Experimental Workflow & Validation Logic
Caption: Logical flow from reaction setup to spectroscopic validation.
Expertise & Troubleshooting (The "Why" and "How")
1. The "Oiling Out" Phenomenon:
-
Issue: The product forms a sticky oil instead of a solid precipitate.
-
Cause: Impurities or incomplete reaction acting as a solvent.
-
Solution: Scratch the side of the flask with a glass rod (nucleation). Alternatively, redissolve in hot ethanol and add water dropwise until turbid, then cool slowly.
2. Isomerism (
-
Insight: Hydrazones exist as
isomers. The -isomer is typically more thermodynamically stable due to reduced steric hindrance around the bond. If NMR shows dual peaks, you likely have a mixture. Recrystallization often enriches the stable -isomer.
3. Water Management:
-
Insight: Schiff base formation is a reversible equilibrium (
). -
Protocol Adjustment: For stubborn reactions, use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves (3Å) to the reaction mixture to scavenge water and drive the equilibrium forward (Le Chatelier’s principle).
References
-
BenchChem Protocols. "Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid." BenchChem Application Notes.
-
Mandewale, M.C., et al. (2025).[9] "A review on quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents." Beni-Suef University Journal of Basic and Applied Sciences.
-
Kapila, P., et al. (2017).[10] "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." Applied Clinical Pharmacology and Toxicology.
-
Abu-Dief, A.M., et al. (2015). "Synthesis, Characterization and Biological Activities of Cu(II), Co(II)... Complexes with a New Schiff Base Hydrazone." Molecules.
-
Der Pharma Chemica. (2011). "The rapid synthesis of schiff-bases without solvent under microwave irradiation." Der Pharma Chemica.
Sources
- 1. ijmr.net.in [ijmr.net.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone: O-Hydroxyacetophenone-7-chloro-4-quinoline Hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
Application Note: One-Pot Synthesis of Pyridazino-Diquinolines using Hydrazine
Abstract & Scientific Rationale
The fusion of quinoline scaffolds into larger, planar polycyclic aromatic hydrocarbons (PAHs) creates systems with exceptional electronic properties and biological affinity (DNA intercalation). Pyridazino-diquinolines —specifically the pentacyclic pyridazino[4,3-c:5,6-c']diquinoline system—represent a privileged class of compounds exhibiting potent cytotoxicity against human cancer cell lines (HepG2, MCF7) and utility in organic semiconductors.
Conventional synthesis often requires multi-step isolation of unstable intermediates. This guide details a robust One-Pot Cascade Protocol utilizing hydrazine hydrate. The mechanism exploits the dual reactivity of hydrazine as a nucleophile and a reducing agent, coupled with an autoxidative dimerization process that bypasses the need for external metal catalysts.
Key Advantages
-
Atom Economy: High, utilizing hydrazine as a bridging nitrogen source.
-
Operational Simplicity: Avoids isolation of the air-sensitive hydrazinyl-quinoline intermediate.
-
Scalability: Validated for gram-scale synthesis with yields >80%.
Mechanistic Insight
The formation of the pentacyclic pyridazino-diquinoline core does not follow a simple condensation pathway. It proceeds via a Nucleophilic Aromatic Substitution (
Reaction Pathway Analysis
-
Precursor Activation: The starting material (typically 4-chloro- or 4-hydroxy-quinolin-2-one) undergoes
with hydrazine to form the 4-hydrazinylquinolin-2(1H)-one intermediate. -
Dimerization: Under reflux in basic media (Pyridine/DMF), two molecules of the hydrazinyl intermediate condense.
-
Cyclization & Oxidation: The resulting dimer undergoes internal electrocyclization and subsequent aerial oxidation (dehydrogenation) to aromatize the central pyridazine ring, locking the planar pentacyclic structure.
Pathway Visualization (DOT)
Figure 1: Mechanistic cascade from substituted quinolone to the fused pentacyclic system.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: 4-Chloro-1-ethylquinolin-2(1H)-one (or 4-hydroxy analog).
-
Reagent: Hydrazine Hydrate (80% or 98% grade).
-
Solvent: Pyridine (Primary choice for dimerization) or Ethanol (for initial hydrazination).
-
Catalyst (Optional): Glacial Acetic Acid (if starting from 4-hydroxy variants).
Method A: One-Pot Direct Dimerization (Recommended)
This method combines the formation of the hydrazinyl intermediate and its subsequent dimerization in a single reaction vessel.
Step-by-Step Workflow:
-
Charge: In a 100 mL round-bottom flask, dissolve 4-chloro-1-ethylquinolin-2(1H)-one (10 mmol, 2.07 g) in Pyridine (20 mL).
-
Note: Pyridine acts as both solvent and base to scavenge HCl.
-
-
Addition: Add Hydrazine Hydrate (50 mmol, 2.5 mL) dropwise at room temperature.
-
Critical: Use a large excess (5 equiv) to ensure rapid conversion of the chloride, preventing side reactions.
-
-
Reflux (Stage 1): Heat the mixture to reflux (
) for 4–6 hours.-
Observation: The solution will initially darken as the hydrazinyl intermediate forms.
-
-
Reaction Monitoring: Check TLC (System: EtOAc/Hexane 1:1). The starting material spot (
) should disappear. A new polar spot (intermediate) appears, followed by a highly fluorescent spot (Product) near the baseline or with distinct depending on substitution. -
Extended Reflux (Stage 2): Continue refluxing for an additional 6–12 hours to drive the dimerization and oxidation. Open the condenser top slightly (or use an air balloon) to allow aerial oxidation if the reaction stalls.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring.
-
The product will precipitate as an orange/red solid.
-
-
Purification:
-
Filter the precipitate.
-
Wash with water (
) and cold ethanol ( ). -
Recrystallization: DMF/Water (3:1 ratio) is the preferred system for these rigid, high-melting solids.
-
Workflow Diagram (DOT)
Figure 2: Operational workflow for the one-pot synthesis.
Data Interpretation & Characterization
Successful synthesis is confirmed by the disappearance of the hydrazine N-H signals and the appearance of a highly symmetric aromatic system.
Expected Analytical Data (Example for N-Ethyl derivative)
| Technique | Diagnostic Signal | Interpretation |
| Appearance | Orange/Red Crystals | Extended conjugation of the pentacyclic system. |
| Melting Point | Indicative of rigid, planar fused ring systems. | |
| IR Spectroscopy | Retention of the quinolone carbonyl (amide).[1] | |
| IR Spectroscopy | Absence of | Confirms consumption of primary hydrazine |
| 1H NMR (DMSO-d6) | Aromatic protons.[1] Look for symmetry if the dimer is homomeric. | |
| MS (FAB/ESI) | Molecular ion corresponds to the dimer minus hydrogens due to oxidation. |
Troubleshooting & Optimization
Issue: Incomplete Dimerization (Monomer Isolation)
If the major product isolated is the 4-hydrazinylquinolin-2-one (monomer) rather than the diquinoline:
-
Cause: Insufficient temperature or lack of oxidant.
-
Solution: Switch solvent from Ethanol to Pyridine or DMF to achieve higher reflux temperatures (
). Ensure the reaction is not performed under a strict inert atmosphere (Argon/Nitrogen) during the second stage; aerial oxygen is required for the final aromatization.
Issue: Low Solubility
-
Cause: The pentacyclic core is extremely lipophilic and planar (pi-stacking).
-
Solution: Use DMF or DMSO for NMR analysis. For purification, if recrystallization fails, wash repeatedly with hot ethanol to remove impurities, as the product is likely insoluble in alcohols.
References
-
Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones
- Source: Molecules (MDPI)
- Context: Describes the autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine to form the target pentacyclic system.
-
URL:[Link]
-
One-pot synthesis of pyridazino[1,2-a]indazole triones
-
Synthesis of Pyridazino[4,5-b]quinolines (Tricyclic Analog)
- Source: ResearchGate / Heterocyclic Communic
- Context: Describes the foundational reaction of 2-chloro-3-formylquinoline with hydrazine, which can be a competing pathway or altern
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Impurity Management in Quinoline Synthesis
The following technical guide addresses the specific challenge of Bis-Hydrazone (Azine) formation during the synthesis of quinoline precursors (specifically hydrazone intermediates) or hydrazino-quinoline derivatives.
Executive Summary & Diagnostic Context
In the synthesis of quinolines—particularly via Vilsmeier-Haack cyclization of hydrazones or the synthesis of hydrazino-quinoline ligands —the reaction of a carbonyl compound (ketone/aldehyde) with hydrazine is the critical first step.
The most persistent impurity in this process is the Bis-hydrazone , chemically known as an Azine (
Why This Matters
-
Cyclization Failure: In Vilsmeier-Haack or Fischer-type syntheses, azines are "dead ends." They lack the terminal
group required for cyclization, reducing overall yield. -
Purification Difficulty: Azines are often highly crystalline and lipophilic, co-precipitating with the desired quinoline or hydrazone product, making standard recrystallization difficult.
Mechanism of Impurity Formation
To remove the impurity, one must understand its origin. The formation is a competitive kinetic process governed by the local concentration of the carbonyl species relative to hydrazine.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways. The Green path is desired; the Red path is the impurity formation.
Figure 1: Kinetic competition between Mono-hydrazone formation (Target) and Azine formation (Impurity).
Prevention Protocol: The "Inverse Addition" Technique
The most effective method to eliminate bis-hydrazones is to prevent their formation using Inverse Addition . This ensures the carbonyl is always the limiting reagent in the reaction zone.
Standard Operating Procedure (SOP)
Objective: Synthesize Quinoline-Hydrazone precursor with <0.5% Azine content.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Carbonyl : 3.0–5.0 eq Hydrazine | Excess hydrazine statistically favors mono-substitution. |
| Temperature | 0°C to 10°C (Initial) | Low temp slows the second condensation step (Azine formation). |
| Addition Mode | Dropwise addition of Carbonyl TO Hydrazine | Maintains high local |
| Solvent | Ethanol or Methanol | High solubility for hydrazine; allows azine to precipitate if formed (brick dust). |
Step-by-Step Protocol:
-
Charge the reaction vessel with Hydrazine Hydrate (3.0–5.0 equivalents) and solvent (EtOH). Cool to 0°C.
-
Dissolve the Quinoline-aldehyde or Ketone precursor in a minimal amount of solvent.
-
Add the carbonyl solution dropwise to the hydrazine solution over 30–60 minutes. Do not rush this step.
-
Monitor via TLC. The Azine is typically less polar (higher
) than the Hydrazone. -
Workup: Pour into ice water. The excess hydrazine remains in the water; the mono-hydrazone precipitates.
Remediation: Removing Existing Impurities
If the azine impurity is already present in your crude material, physical separation based on basicity is the most robust method.
The "pH-Switch" Extraction Method
Azines are significantly less basic than mono-hydrazones because the lone pairs on the nitrogen atoms are part of a conjugated system (
Workflow Diagram:
Figure 2: Purification workflow exploiting the basicity difference between hydrazones and azines.
Detailed Protocol:
-
Dissolve the crude solid in a non-polar organic solvent (DCM or Ethyl Acetate).
-
Extract vigorously with 1M HCl (cold).
-
Separate the layers. Keep the Aqueous layer.
-
Check the organic layer by TLC to confirm it contains the high-
impurity (Azine). -
Neutralize the aqueous layer with 2M NaOH or saturated
until pH > 9. -
Extract the now-liberated mono-hydrazone back into DCM.
-
Dry (over
) and evaporate to yield purified product.
Troubleshooting & FAQs
Q1: My product turns into a "brick dust" solid that is insoluble in everything. What happened?
-
A: You have likely formed the Azine exclusively. This happens if the reaction was run hot, or if the hydrazine was old (lower concentration). Azines are known for high melting points and poor solubility. You may need to hydrolyze it back to the ketone (reflux in 10% HCl) and restart with fresh hydrazine using the Inverse Addition method.
Q2: Can I use chromatography to separate them?
-
A: Yes, but it is often unnecessary. On silica gel, Azines are usually much less polar (move faster) than Mono-hydrazones. Use a gradient of Hexane:Ethyl Acetate. If the Hydrazone streaks, add 1% Triethylamine to the eluent.
Q3: I am doing a Vilsmeier-Haack reaction. Will the azine interfere?
-
A: Yes. The Vilsmeier reagent (
/DMF) requires a nucleophilic group to form the chloro-imine intermediate. The azine lacks this group. It will remain as an inert contaminant or decompose into tar, complicating the final workup of your quinoline.
Q4: Is the "Acid Wash" method safe for all quinolines?
-
A: Generally, yes.[6] The quinoline ring and the hydrazone linkage are stable to brief exposure to cold 1M HCl. However, if your molecule contains acid-sensitive groups (e.g., acetals, Boc-groups), use recrystallization instead.
-
Recrystallization Tip: Azines are often insoluble in cold ethanol. Dissolve crude in hot ethanol, cool slightly, filter off the insoluble azine, then cool further to crystallize the hydrazone.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See sections on Hydrazine derivatives and Azine formation).
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. (Context for Vilsmeier-Haack cyclization strategies).
-
Dascalu, A. E., et al. (2022).[6] Dynamic covalent chemistry with azines. Chemical Communications, 58, 11624-11627. (Detailed discussion on Azine solubility, stability, and hydrolysis kinetics).
-
Organic Syntheses. (1970). Acetone Hydrazone. Org.[7][8][9] Synth. 1970, 50, 3; Coll. Vol. 6, 10. (Provides the foundational "Inverse Addition" and purification protocols for separating hydrazones from azines).
Sources
- 1. Azine Formation [quimicaorganica.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CN107922191B - The cutting method of azine bond and hydrazone bond - Google Patents [patents.google.com]
- 6. Dynamic covalent chemistry with azines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03523E [pubs.rsc.org]
- 7. Azine - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Quinoline synthesis [organic-chemistry.org]
Technical Support Center: 4-Hydrazinyl-6-methoxyquinoline Stability
🚨 CRITICAL ALERT: The "Acetone Trap"
DO NOT use acetone to clean glassware or syringes intended for this compound. DO NOT use acetone as a co-solvent.
The Issue: 4-HMQ contains a highly nucleophilic hydrazine moiety (
-
Symptom: Your LC-MS shows a mass shift of +40 Da (e.g., M+1 shifts from ~190 to ~230).[2]
-
Cause: Formation of the isopropylidenehydrazinyl derivative.
Module 1: Chemical Stability & Degradation Mechanisms
To troubleshoot effectively, you must understand why the molecule fails. 4-HMQ is not merely "unstable"; it follows specific, predictable degradation pathways driven by its electron-rich hydrazine tail.[2]
Auto-Oxidation (The "Browning" Effect)
In solution, particularly in the presence of trace metals or light, the hydrazine group undergoes oxidative coupling.[2]
-
Mechanism: The hydrazine undergoes a radical mechanism to form azo intermediates, which often dimerize. In quinolines, this can lead to the formation of fused tetracyclic systems (e.g., pyridazino-diquinolines), which are deeply colored.[2]
-
Visual Indicator: Solution turns from pale yellow/colorless to dark orange/brown .
-
Driver: Dissolved Oxygen (
) and high pH.[2]
Condensation (The "Ghost Peak" Effect)
As noted in the Critical Alert, the terminal nitrogen (
Visualization of Pathways
The following diagram maps the causality of these failures.
Figure 1: Primary degradation pathways for 4-HMQ in solution.[2] Note that oxidation leads to color change, while condensation leads to mass shifts.[2]
Module 2: Solvent Compatibility & Troubleshooting
User Question: "My stock solution in DMSO turned red overnight. Is it still good?"
Answer: Likely No . The color change indicates oxidative coupling. See the compatibility table below for optimal solvent choices.
Solvent Compatibility Matrix
| Solvent | Rating | Notes & Risks |
| Water (Acidic) | ⭐⭐⭐⭐ | Best for Stability. 4-HMQ is most stable as a salt (e.g., in 0.1M HCl).[2] Protonation of the hydrazine ( |
| Methanol/Ethanol | ⭐⭐⭐ | Good. Ensure solvents are HPLC grade (aldehyde-free).[2] Degas before use. |
| DMSO | ⭐⭐ | Risky. DMSO can act as a mild oxidant. Use only anhydrous, degassed DMSO.[2] Store frozen (-20°C). |
| Acetone/MEK | ❌ | FATAL. Instant reaction to form hydrazones. |
| DMF | ⭐⭐ | Acceptable. Similar risks to DMSO; can hydrolyze to form dimethylamine impurities over time. |
Troubleshooting FAQs
Q: I see peak tailing in my HPLC analysis. Is the column broken?
-
A: Likely not. The basic quinoline nitrogen and the hydrazine group interact strongly with residual silanols on C18 columns.
-
Fix: Add a modifier to your mobile phase. Use 0.1% Formic Acid or Ammonium Formate to protonate the basic sites and sharpen the peak.
Q: How do I store the stock solution?
-
A: Do not store free-base solutions. If you must:
-
Dissolve in degassed solvent (purge with
for 5 mins). -
Aliquot into amber vials (light sensitive).
-
Store at -80°C (preferred) or -20°C.
-
Discard if color changes significantly.
-
Module 3: Standard Operating Procedure (SOP)
Protocol: Preparation of a Stable 10mM Stock Solution
This protocol minimizes oxidation and ensures analytical accuracy.
Reagents
-
4-Hydrazinyl-6-methoxyquinoline (Solid)[2]
-
Solvent: 0.1 M HCl (aqueous) OR Methanol (degassed)
-
Argon or Nitrogen gas source
Workflow
-
Glassware Prep: Rinse all vials with Methanol. Verify NO Acetone was used.
-
Weighing: Weigh the solid quickly. The solid is hygroscopic and air-sensitive.[3]
-
Degassing: Bubble
or Ar through your chosen solvent for 5–10 minutes before adding the solid. -
Dissolution: Add the solvent to the solid under an inert atmosphere.
-
Storage: If not using immediately, seal under
and freeze.
Experimental Workflow Diagram
Figure 2: Decision tree for handling and validating 4-HMQ solutions.
References
-
BenchChem. (n.d.). This compound: Autoxidation Reactions and Mechanistic Considerations. Retrieved from [2]
-
Moustafa, O. S., et al. (2022).[2] Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2124.[2] [2]
-
Organic Syntheses. (1970). Acetone Hydrazone Preparation (Warning on Hydrazine-Acetone Reaction). Organic Syntheses, Coll.[2][4][5] Vol. 6, p.161. [2]
-
National Institutes of Health (NIH). (2011). The mechanism of hydrazine electro-oxidation revealed by platinum microelectrodes. Physical Chemistry Chemical Physics.
Sources
Troubleshooting low yields in 4-chloroquinoline hydrazine reactions
Introduction
Welcome to the technical support guide for the synthesis of 4-hydrazinylquinoline and its derivatives. This critical intermediate is a cornerstone in the development of numerous pharmacologically active agents, including antimalarial and antifungal compounds. The reaction of 4-chloroquinoline with hydrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr). While seemingly straightforward, achieving consistently high yields can be challenging due to factors ranging from reagent quality to subtle variations in reaction conditions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction parameters, and understand the causality behind each experimental step.
Reaction Fundamentals: The SNAr Mechanism
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinoline ring is 'electron-deficient,' particularly at the C4 position, due to the electron-withdrawing effect of the ring nitrogen. This makes the C4 carbon susceptible to attack by a potent nucleophile like hydrazine.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on a terminal nitrogen of the hydrazine molecule attacks the electron-deficient C4 carbon of the 4-chloroquinoline.
-
Formation of Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.
-
Rearomatization: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group.
Reaction Mechanism Diagram
Caption: The SNAr mechanism for the synthesis of 4-hydrazinylquinoline.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is extremely low or I've recovered only starting material. What's the most common cause?
A1: This issue almost always points to one of two primary causes: reagent quality or insufficient reaction temperature .
-
Hydrazine Hydrate Quality: Hydrazine hydrate is hygroscopic and can also react with atmospheric carbon dioxide to form hydrazine carbonate. This reduces the effective concentration of the nucleophile.
-
Troubleshooting Action: Always use a fresh bottle of hydrazine hydrate or one that has been stored properly under an inert atmosphere (Nitrogen or Argon). If you suspect your reagent is old, consider assaying its concentration via titration. For many applications, using 100% hydrazine hydrate is effective.[1]
-
-
Reaction Temperature & Time: This SNAr reaction requires significant activation energy. Most literature procedures call for heating the reaction mixture to reflux in a solvent like ethanol for several hours (typically 4-8 hours).[2][3]
-
Troubleshooting Action: Ensure your reaction is reaching and maintaining the reflux temperature of your chosen solvent. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reflux time may be necessary.
-
Q2: Why is a large excess of hydrazine hydrate typically used in the protocol?
A2: Using a stoichiometric excess of hydrazine hydrate (ranging from 1.5 to over 10 equivalents) serves two critical functions based on Le Châtelier's principle:
-
Maximizing Reaction Rate: By increasing the concentration of one reactant (the nucleophile), the equilibrium is shifted towards the products, increasing the rate of the forward reaction and ensuring the complete consumption of the limiting reagent (4-chloroquinoline).
-
Preventing Dimerization/Side Reactions: Although less common at the C4 position, there is a possibility of the newly formed 4-hydrazinylquinoline acting as a nucleophile itself and reacting with another molecule of 4-chloroquinoline. A large excess of the much more nucleophilic hydrazine effectively "outcompetes" the product, minimizing this side reaction.
Q3: I'm observing a second, less polar spot on my TLC plate that isn't starting material. What could it be?
A3: If you are using a di-substituted starting material like 4,7-dichloroquinoline, this secondary spot is likely the product of double substitution, i.e., 4,7-dihydrazinylquinoline.
-
Causality: The chlorine at the C4 position is significantly more reactive than the one at C7 due to the electronic influence of the ring nitrogen. However, under forcing conditions (prolonged heating, large excess of hydrazine), substitution at C7 can also occur.[3]
-
Troubleshooting Action:
-
Control Stoichiometry: Reduce the equivalents of hydrazine hydrate used. Start with a smaller excess (e.g., 2-3 equivalents) and monitor the reaction closely.
-
Reduce Reaction Time: Stop the reaction as soon as the 4,7-dichloroquinoline starting material is consumed, as determined by TLC, to prevent the slower secondary substitution from occurring.
-
Lower Temperature: If possible, run the reaction at a lower temperature for a longer period. This can sometimes improve selectivity for the more reactive site.
-
Q4: The reaction mixture turned dark brown/black upon heating. Is this normal?
A4: While some color change is expected, a significant darkening to brown or black often indicates degradation or complex side reactions.
-
Causality: At high temperatures, especially in the presence of impurities, both 4-chloroquinoline and hydrazine can be unstable. High temperatures (e.g., 150 °C) in related systems are known to cause ring transformations and the formation of triazoles.[4]
-
Troubleshooting Action:
-
Purify Starting Material: Ensure your 4-chloroquinoline is pure. Recrystallize it if necessary.
-
Degas Solvent: Use a solvent that has been degassed to remove dissolved oxygen, which can promote oxidative side reactions.
-
Lower Temperature: Consider using a lower-boiling solvent or running the reaction below reflux temperature for a longer duration.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation.
-
Q5: My product precipitated from the reaction mixture, but the yield is low after filtration and drying. Where did my product go?
A5: This is a classic "mechanical loss" problem, often related to the work-up and purification steps.
-
Solubility during Work-up: The product, 4-hydrazinylquinoline, may have some solubility in the wash solvent, especially if the solvent is not sufficiently cold.
-
Filtration Issues: Very fine, needle-like crystals can pass through standard filter paper or clog the filter, making recovery difficult.
-
Troubleshooting Action:
-
Thorough Cooling: Ensure the reaction mixture is cooled completely in an ice bath before filtration to minimize the solubility of the product in the mother liquor.
-
Use Cold Wash Solvents: Wash the collected solid with a minimal amount of ice-cold solvent (e.g., ethanol).
-
Second Crop: Concentrate the filtrate (the liquid that passed through the filter) under reduced pressure. Often, a second crop of crystals will precipitate, which can be collected to increase the overall yield.[1]
-
Experimental Protocols
Protocol 1: Standard Synthesis of 4-Hydrazinyl-7-chloroquinoline
This protocol is adapted from literature procedures for the synthesis of hydrazinylquinoline derivatives.[2]
Materials:
-
4,7-dichloroquinoline (1.98 g, 10 mmol)
-
Hydrazine hydrate (100%, ~1.5 g, 30 mmol, 3 equivalents)
-
Absolute Ethanol (30 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (10 mmol) and absolute ethanol (30 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add hydrazine hydrate (30 mmol) to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The product spot should be more polar (lower Rf) than the starting material.
-
Once the reaction is complete (disappearance of starting material), remove the heat source and allow the flask to cool to room temperature.
-
Cool the flask further in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold ethanol (2 x 10 mL).
-
Dry the collected solid under vacuum to yield 7-chloro-4-hydrazinylquinoline as a crystalline solid.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude 4-hydrazinylquinoline product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Do not overheat.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of the ice-cold recrystallization solvent, and dry under vacuum.
Troubleshooting Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. mdpi.com [mdpi.com]
- 4. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopy of Hydrazine-Substituted Quinolines
This guide provides an in-depth comparison of the characteristic infrared (IR) absorption bands of hydrazine-substituted quinolines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of frequencies to explain the underlying principles of vibrational spectroscopy as applied to this important class of heterocyclic compounds. We will explore the spectral signatures of the quinoline core and the hydrazine moiety, analyze how they manifest in the combined structure, and provide a reliable experimental protocol for acquiring high-quality data.
The Significance of Hydrazine-Substituted Quinolines
Quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] The introduction of a hydrazine or hydrazone group (-NHNH₂, -NHN=CR₂) can significantly modulate a molecule's biological activity by introducing additional hydrogen bonding sites and providing a versatile handle for further chemical modification.[3][4] Accurate and efficient characterization of these molecules is paramount, and Fourier Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-pass analytical technique.[3]
Part 1: Deconstructing the Spectrum: Baseline Vibrations
To accurately interpret the spectrum of a hydrazine-substituted quinoline, one must first understand the characteristic vibrations of its constituent parts: the quinoline ring and the hydrazine group.
The Quinoline Ring System
The quinoline ring, an aromatic heterocyclic system, presents several key IR absorption bands.
-
Aromatic C-H Stretching: Look for weak to medium bands above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[5][6] These are characteristic of C-H bonds where the carbon is sp² hybridized.
-
Ring C=C and C=N Stretching: A series of sharp, medium-to-strong absorptions between 1620 cm⁻¹ and 1430 cm⁻¹ are hallmarks of the aromatic ring system.[7][8] These are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused rings.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900–700 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position and number of these bands can be highly diagnostic of the substitution pattern on both the carbocyclic and heterocyclic rings of the quinoline system.[9]
The Hydrazine and Hydrazone Moiety
The hydrazine functional group and its derivatives (hydrazones) have distinct vibrational modes.
-
N-H Stretching: This is often the most prominent feature. Primary hydrazines (-NH₂) typically show two bands between 3500 and 3300 cm⁻¹ due to asymmetric and symmetric stretching modes.[3][10] Secondary hydrazines or hydrazones (-NH-) show a single, often broad band in the 3300-3100 cm⁻¹ region.[4][11] The broadening is a direct result of intermolecular hydrogen bonding.
-
N-H Bending (Scissoring): This vibration occurs in the 1650–1550 cm⁻¹ range.[12][13] It is crucial to note that this band can overlap with the C=C and C=N stretching bands of the quinoline ring, sometimes making unambiguous assignment difficult without comparative analysis.
-
C=N Stretching (Hydrazones): For quinolyl hydrazones, formed by condensing the hydrazine with an aldehyde or ketone, a strong imine (C=N) stretching band appears. This is a key diagnostic peak, typically found between 1640 and 1580 cm⁻¹.[3][4]
-
N-N Stretching: The stretching of the nitrogen-nitrogen single bond gives rise to a band that can be found between 1150 and 1050 cm⁻¹.[13] However, this absorption is often weak and can be difficult to identify conclusively.[14]
Part 2: The Composite Spectrum: Characteristic Bands of Hydrazinylquinolines
When the hydrazine group is attached to the quinoline ring, the resulting IR spectrum is a composite of the features described above, with notable shifts and characteristic appearances.
The molecular structure of a representative compound, 2-hydrazinylquinoline, illustrates the key functional groups.
Caption: Molecular structure of 2-hydrazinylquinoline.
A comparative summary of the key vibrational frequencies is presented below. This allows for a quick assessment of how the spectral features of the individual moieties are reflected in the final compound.
| Functional Group | Vibration Type | Unsubstituted Quinoline (cm⁻¹) | Hydrazine (cm⁻¹) | 2-Hydrazinylquinoline (cm⁻¹)[11] | Quinolyl Hydrazone (Generic) (cm⁻¹)[4] |
| Hydrazine/Amine | N-H Stretch (asymmetric) | - | ~3321[13] | 3282 | - |
| N-H Stretch (symmetric/single) | - | ~3190[13] | 3188 | ~3250[4] | |
| N-H Bend | - | ~1604[13] | ~1529 | - | |
| Imine (Hydrazone) | C=N Stretch | - | - | - | 1643 - 1634 |
| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | - | 3042 | ~3078[4] |
| Ring C=C, C=N Stretch | 1620 - 1430 | - | 1621 | ~1597[4] | |
| C-H Out-of-Plane Bend | 900 - 700 | - | 746 | - | |
| Alkyl (if present) | Aliphatic C-H Stretch | - | - | 2954, 2854 | ~2916[4] |
Note: The values presented are approximate and can vary based on the specific substitution pattern, physical state of the sample, and intermolecular interactions like hydrogen bonding.
Part 3: Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for analyzing a solid hydrazine-substituted quinoline sample using the potassium bromide (KBr) pellet method. This technique is robust and widely used for obtaining high-quality spectra of solid organic compounds.[5][12]
Materials:
-
Hydrazine-substituted quinoline sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (~200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FT-IR spectrometer is empty.
-
Run a background scan. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The resulting spectrum should be a flat line at 100% transmittance.
-
-
Sample Preparation:
-
Gently grind ~200 mg of dry FT-IR grade KBr in an agate mortar to a fine, consistent powder. Causality: Grinding ensures a homogenous mixture and reduces scattering of the IR beam.
-
Add 1-2 mg of the solid sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100. Causality: Too much sample will lead to overly intense, saturated peaks, while too little will result in a weak, noisy spectrum.
-
Thoroughly mix and grind the sample and KBr together for 2-3 minutes until the mixture is a fine, homogenous powder.
-
-
Pellet Formation:
-
Transfer a portion of the KBr/sample mixture to the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. Causality: The pressure causes the KBr to flow and fuse, trapping the sample in a solid matrix that is transparent to infrared radiation.
-
Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.[12]
-
-
Data Analysis:
-
The acquired spectrum will be automatically ratioed against the stored background spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with the expected vibrational frequencies for the hydrazine and quinoline moieties as detailed in this guide.
-
The following diagram illustrates the logical workflow for this experimental procedure.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of hydrazine-substituted quinolines. By systematically analyzing the key regions of the spectrum—N-H stretching, the double bond region, and the fingerprint region—researchers can rapidly confirm the presence of both the quinoline core and the hydrazine functionality. A thorough understanding of the characteristic bands, supported by a robust experimental technique, ensures reliable and accurate characterization, which is a cornerstone of efficient drug discovery and development.
References
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. mdpi.com [mdpi.com]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. 2-Hydrazinylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Comparative MS/MS Profiling: 4-Hydrazino-6-Methoxyquinoline vs. Quinoline Analogs
[1]
Executive Summary
In the development of quinoline-based therapeutics (e.g., antimalarials, kinase inhibitors), 4-hydrazino-6-methoxyquinoline (HMQ) serves as a critical synthetic intermediate.[1][2] However, due to the high reactivity of the hydrazine moiety, it is also classified as a potential genotoxic impurity (PGI) that must be strictly monitored.
This guide provides a technical comparison of the Mass Spectrometry (MS) fragmentation patterns of HMQ against its stable degradation analogs, specifically 4-amino-6-methoxyquinoline and the quinoline core .[1] Accurate differentiation is vital, as the hydrazine moiety (
Key Takeaway: The diagnostic transition for HMQ is the neutral loss of ammonia (
Technical Context & Causality
Why This Comparison Matters
In drug substance manufacturing, HMQ is often formed via the nucleophilic substitution of 4-chloro-6-methoxyquinoline with hydrazine.[1] Incomplete reaction or degradation leads to a mixture of:
-
HMQ (Target PGI): Highly reactive, mutagenic potential.[1]
-
4-Amino-6-methoxyquinoline (Degradant): Formed via reductive cleavage of the hydrazine.[1]
-
Dimeric species: Formed via condensation.[1]
Standard UV detection often fails to distinguish these species due to identical chromophores (the quinoline ring). Tandem Mass Spectrometry (MS/MS) provides the necessary selectivity based on the lability of the hydrazine bond.
Experimental Protocol (Self-Validating System)
To replicate the fragmentation data described below, use the following ESI-MS/MS parameters. This protocol is designed to be self-validating: the presence of the
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).[1] Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation ( |
| Mobile Phase B | Acetonitrile | Standard organic modifier for C18 retention.[1] |
| Capillary Voltage | 3500 V | Sufficient for ionization without in-source fragmentation.[1] |
| Fragmentor | 100 - 135 V | Optimized to transmit the precursor ( |
| Collision Energy (CE) | 15 - 30 eV | Critical: Lower CE favors the diagnostic |
Comparative Fragmentation Analysis
The following table contrasts the MS/MS behavior of HMQ against its primary non-genotoxic analog, 4-amino-6-methoxyquinoline (AMQ).
Table 1: Precursor and Product Ion Comparison
| Feature | 4-Hydrazino-6-methoxyquinoline (HMQ) | 4-Amino-6-methoxyquinoline (AMQ) | Differentiation Logic |
| Molecular Weight | 189.21 Da | 174.20 Da | 15 Da mass difference (NH group).[1] |
| Precursor Ion | Primary selection filter.[1] | ||
| Primary Fragment | Both lose ammonia, but from different starting masses. | ||
| Secondary Fragment | HMQ collapses to the AMQ core ( | ||
| Mechanism | HMQ fragments at lower CE due to weak hydrazine bond. |
Detailed Fragmentation Mechanism[1]
-
Precursor (
): Protonation occurs primarily on the ring nitrogen (most basic site) or the terminal hydrazine nitrogen. -
Transition 1 (
): The hydrazine group undergoes an intramolecular rearrangement, eliminating ammonia ( ) . This results in a 4-imino-quinoline species ( ).[1] This is the Quantifier Transition for impurity monitoring. -
Transition 2 (
): At higher collision energies, the entire hydrazine moiety is lost (or the ion loses an NH group), resulting in the 6-methoxyquinoline radical cation ( ). -
Transition 3 (
): Loss of the methoxy methyl group ( ) and hydrazine components.[1]
Visualization of Pathways[4]
Diagram 1: Fragmentation Pathway of HMQ
This diagram illustrates the stepwise degradation of the parent ion. The red arrows indicate the critical genotoxic-specific cleavage (
Caption: Stepwise fragmentation logic. The 190 -> 173 transition is specific to the hydrazine functionality.
Diagram 2: Impurity Identification Workflow
A decision tree for researchers distinguishing HMQ from matrix background or other impurities.[1]
Caption: Workflow for distinguishing the target hydrazine impurity from stable amino-analogs.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] 4-Hydrazinyl-6-methoxyquinoline: Mass Spectrometry and Fragmentation Data.[1][2][4] PubChem Compound Summary.[1] [Link]
-
Venkatesan, P., et al. (2016).[1] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[1][5] Journal of Pharmaceutical and Biomedical Analysis.[1][6] [Link]
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[7] [Link]
-
Kuklenyik, Z., et al. (2021).[1] Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS. Molecules.[1][2][3][6][8][9][10][11][12][13] [Link]
-
Rebane, R., et al. (2020).[1] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Scientific Reports.[1] [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. This compound|CAS 49612-21-7 [benchchem.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. hpst.cz [hpst.cz]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chimia.ch [chimia.ch]
Benchmarking Antimalarial Efficacy: A Comparative Guide to Chloroquine vs. Next-Generation Therapeutics
Executive Summary: The Chloroquine Standard
In the landscape of antimalarial drug discovery, Chloroquine (CQ) remains the quintessential pharmacodynamic benchmark. Despite widespread resistance, its mechanism of action—interference with heme detoxification—is the "gold standard" against which the potency, stage-specificity, and resistance profiles of novel candidates are measured.
This guide provides a rigorous framework for comparing novel compounds against CQ. It moves beyond simple IC50 generation to a mechanistic and functional comparison, ensuring that your data meets the stringency required by organizations like the Medicines for Malaria Venture (MMV).
Mechanistic Comparison: Heme Detoxification
To accurately compare a new compound to CQ, one must first understand the specific pathway CQ disrupts. CQ acts within the parasite's acidic digestive vacuole.[1][2][3] It prevents the biocrystallization of toxic free heme (released during hemoglobin digestion) into inert hemozoin.[1][4]
If your compound shares this mechanism (e.g., a novel 4-aminoquinoline), you should observe cross-resistance in CQ-resistant strains (CQR). If it acts via a different pathway (e.g., inhibition of PfATP4 or mitochondrial electron transport), the resistance profile will diverge.
Visualization: The Chloroquine Interference Pathway
The following diagram illustrates the critical node where CQ intervenes.
Figure 1: Mechanism of Action. CQ caps hemozoin crystals, forcing accumulation of toxic heme.[1]
Experimental Protocol: The SYBR Green I Fluorescence Assay
While [3H]-hypoxanthine uptake was historically dominant, the SYBR Green I fluorescence assay is the modern industry standard for high-throughput benchmarking. It is cost-effective, non-radioactive, and scales easily to 384-well formats.
Why this method? It measures parasite proliferation by quantifying DNA content.[5] Since human erythrocytes lack DNA, the fluorescence signal is specific to the parasite.[5]
Validated Workflow
Reagents:
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Stain: SYBR Green I (10,000x concentrate), used at 2x final concentration.
-
Strains: P. falciparum 3D7 (CQ-Sensitive) and Dd2 or K1 (CQ-Resistant).
Step-by-Step Protocol:
-
Synchronization (Crucial):
-
Treat cultures with 5% Sorbitol to kill mature stages (trophozoites/schizonts).
-
Rationale: Drug sensitivity varies by lifecycle stage. Synchronizing to the ring stage ensures all parasites encounter the drug at the same metabolic point, reducing noise.
-
-
Plating:
-
Prepare a 96-well plate with serial dilutions of CQ (Control) and Test Compound.
-
Add synchronized parasite culture (0.5% parasitemia, 2% hematocrit).
-
Volume: 100 µL per well.
-
-
Incubation:
-
Incubate for 72 hours at 37°C in a mixed gas environment (90% N2, 5% O2, 5% CO2).
-
Note: 72 hours allows the parasite to complete nearly two replication cycles, amplifying the growth inhibition signal.
-
-
Lysis & Readout:
-
Add 100 µL of Lysis Buffer + SYBR Green I to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
Read fluorescence (Ex: 485 nm, Em: 535 nm).
-
Visualization: Screening Workflow
Figure 2: Standardized SYBR Green I screening workflow for antimalarial efficacy.
Data Interpretation & Comparative Metrics
Raw fluorescence units (RFU) must be converted into actionable pharmacological metrics.
Calculating the IC50
Use non-linear regression (sigmoidal dose-response, variable slope) to determine the concentration inhibiting 50% of growth.
-
Acceptance Criteria: The Z-factor of the assay plate must be > 0.5.
-
CQ Reference Range:
-
3D7 (Sensitive): IC50 ≈ 5–20 nM
-
Dd2 (Resistant): IC50 > 100 nM
-
Resistance Index (RI)
The RI quantifies the impact of known resistance mechanisms on your compound compared to CQ.
[6]-
Interpretation:
-
RI ≈ 1: No cross-resistance. The compound is equally effective against MDR strains. (Ideal).
-
RI > 5: Significant cross-resistance. Likely shares a transport mechanism or target with CQ.
-
Selectivity Index (SI)
Efficacy is meaningless without safety. You must run a parallel cytotoxicity assay (e.g., on HepG2 or Vero cells).
-
Target: SI > 100 is preferred for lead candidates.
Summary Comparison Table
Below is a template for reporting your comparative data.
| Metric | Chloroquine (Reference) | Novel Compound X | Interpretation |
| IC50 (3D7) | 15 nM | 8 nM | Compound X is 2x more potent in sensitive strains. |
| IC50 (Dd2) | 180 nM | 10 nM | Compound X retains potency in resistant strains. |
| Resistance Index (RI) | 12.0 | 1.25 | Compound X overcomes CQ resistance mechanisms (e.g., PfCRT mutations). |
| CC50 (HepG2) | > 50 µM | 25 µM | Compound X is more cytotoxic than CQ. |
| Selectivity Index (SI) | > 3,000 | 3,125 | Both compounds have excellent safety windows. |
Conclusion
To successfully benchmark a new antimalarial against Chloroquine, you must demonstrate not just potency, but utility . A compound that matches CQ's IC50 in sensitive strains but fails in resistant strains (High RI) adds little value to the current pharmacopeia.
The ideal candidate profile:
-
Potency: IC50 < 10 nM (Low nanomolar range).
-
Resilience: RI < 2 (Effective against PfCRT/PfMDR1 mutants).
-
Safety: SI > 100.
By adhering to the SYBR Green I protocol and rigorous RI/SI calculation methods outlined above, you ensure your data is robust, reproducible, and ready for regulatory scrutiny.
References
-
Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[7][8] Antimicrobial Agents and Chemotherapy. [Link]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery. [Link]
-
WorldWide Antimalarial Resistance Network (WWARN). (2014). In vitro module: SYBR Green I-based fluorescence assay procedure.[5][7][8] [Link]
-
Medicines for Malaria Venture (MMV). (2022).[9][10] Malaria Drug Discovery Guidelines & Screening Criteria. [Link]
Sources
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 5. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 6. researchgate.net [researchgate.net]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. d-nb.info [d-nb.info]
- 9. biorxiv.org [biorxiv.org]
- 10. malariaworld.org [malariaworld.org]
A Comparative Guide to the UV-Vis Absorption Spectra of 4-hydrazinyl-6-methoxyquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Fingerprint of Quinolines
Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The electronic structure of the quinoline ring system gives rise to characteristic UV-Vis absorption spectra, which serve as a valuable "fingerprint" for identification and a tool to probe interactions with biological targets.[2] The absorption of UV or visible light by these molecules corresponds to the promotion of electrons from lower to higher energy molecular orbitals, primarily through π → π* and n → π* electronic transitions within the aromatic system.[3]
The focus of this guide, 4-hydrazinyl-6-methoxyquinoline, incorporates two key functional groups that significantly influence its electronic properties and, consequently, its UV-Vis spectrum: a hydrazinyl group at the 4-position and a methoxy group at the 6-position. The hydrazinyl group, a potent nucleophile, and the electron-donating methoxy group both modulate the electron density of the quinoline core, impacting the energy of these electronic transitions. Understanding these spectral characteristics is crucial for quality control, reaction monitoring, and studying drug-target interactions.
Experimental Methodology: Acquiring High-Fidelity UV-Vis Spectra
To ensure the accuracy and reproducibility of UV-Vis absorption data, a standardized experimental protocol is paramount. The following section details a robust methodology for acquiring the spectra of quinoline derivatives.
Instrumentation and Parameters
A dual-beam UV-Vis spectrophotometer is recommended for these measurements to minimize baseline drift. The typical wavelength range for scanning quinoline derivatives is 200–500 nm.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the absorption spectrum (solvatochromism). A range of solvents with varying polarities should be used to assess this effect. Common choices include non-polar solvents like n-hexane and cyclohexane, polar aprotic solvents such as dichloromethane (DCM) and acetonitrile (ACN), and polar protic solvents like ethanol and methanol. The solvent should be of spectroscopic grade to ensure transparency in the measurement range.
-
Concentration: Solutions are typically prepared in the micromolar (µM) range to ensure that the absorbance values fall within the linear range of the Beer-Lambert law, generally between 0.1 and 1.0. A stock solution is prepared by accurately weighing the compound and dissolving it in a known volume of solvent. Serial dilutions are then performed to obtain the desired final concentration.
-
pH Control: For investigating the effect of pH, a series of buffer solutions (e.g., phosphate, acetate, borate) covering a wide pH range should be used as the solvent system.
Measurement Procedure
-
Baseline Correction: A baseline spectrum is recorded with a cuvette containing the pure solvent (or buffer) to be used for the sample. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: The sample solution is placed in a quartz cuvette (typically with a 1 cm path length), and the absorption spectrum is recorded.
-
Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Comparative UV-Vis Absorption Data
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) of Quinoline Derivatives in Different Solvents
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
| Quinoline-hydrazone Derivative | Dioxane | 252 | 318 | 370 | [4] |
| Ethanol | 247 | 308 | 370 | [4] | |
| Acetonitrile | 248 | 312 | 369 | [4] | |
| Dichloromethane | 254 | 321 | 371 | [4] | |
| N'-(Pentan-2-ylidene)-2-propylquinoline-4-carbohydrazide | DMSO | 225 | 250, 265, 275 | 317 | [5] |
| 6-Methoxyquinoline | Cyclohexane | ~280 | ~330 | - | [6] |
| Ethanol | ~280 | ~330 | - | [6] | |
| Chloroquine (4-aminoquinoline derivative) | Aqueous Buffer (pH 7.4) | ~220 | ~330, 343 | - | [7] |
Note: The data for the quinoline-hydrazone derivative shows three distinct absorption bands, which is typical for such structures.[4] The bands at shorter wavelengths are attributed to π-π* transitions of the aromatic system, while the longest wavelength band is considered a charge-transfer (CT) band.[4]
The Influence of Solvent Polarity (Solvatochromism)
The position, and to a lesser extent, the intensity of UV-Vis absorption bands can be affected by the polarity of the solvent, a phenomenon known as solvatochromism. This occurs because the solvent can differentially stabilize the ground and excited electronic states of the molecule.
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy) is observed when the excited state is more polar than the ground state and is stabilized by a polar solvent to a greater extent.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy) occurs when the ground state is more stabilized by a polar solvent than the excited state.
For quinoline derivatives, particularly those with charge-transfer characteristics like hydrazones, an increase in solvent polarity often leads to a bathochromic shift of the long-wavelength absorption band.[8] This indicates that the excited state possesses a greater dipole moment than the ground state. The hydrazinyl and methoxy groups in this compound are both electron-donating, which can enhance charge transfer character upon excitation, making its spectrum sensitive to solvent polarity.
The Effect of pH on Absorption Spectra
The UV-Vis spectra of nitrogen-containing heterocyclic compounds like quinoline are often pH-dependent. This is due to the protonation or deprotonation of the nitrogen atoms, which alters the electronic structure of the molecule.
For 4-aminoquinoline derivatives, protonation of the quinoline ring nitrogen or the amino group can lead to significant changes in the absorption spectrum.[7] In acidic conditions, the lone pair of electrons on the nitrogen is involved in a bond with a proton, which can disrupt the conjugation with the aromatic system. This typically results in a hypsochromic (blue) shift. Conversely, in basic conditions, deprotonation can enhance conjugation, leading to a bathochromic (red) shift.
Given the presence of the basic hydrazinyl group and the quinoline nitrogen, the UV-Vis spectrum of this compound is expected to be highly sensitive to pH changes. This property can be exploited for determining the pKa values of the compound.
Comparative Analysis with Alternative Compounds
The selection of an appropriate analytical wavelength for quantification or for studying binding interactions requires an understanding of the spectral properties of a compound relative to potential interferents or alternative drugs. Here, we compare the general spectral features of this compound with other relevant quinoline-based compounds.
-
Chloroquine: A widely used antimalarial drug, chloroquine (a 4-aminoquinoline derivative) exhibits major absorption bands around 220 nm, 330 nm, and 343 nm in aqueous buffer at physiological pH.[7] Its spectral properties are well-characterized and often used as a benchmark.
-
Quinine: Another classic antimalarial, quinine, has a maximum absorption at approximately 331 nm.[2]
-
Other Hydrazone Derivatives: Quinoline-hydrazone derivatives, in general, show a characteristic long-wavelength absorption band between 350 nm and 430 nm, which is often associated with a charge-transfer transition.[5][9] This band is typically sensitive to the electronic nature of the substituents on the quinoline and hydrazone moieties.
The presence of the hydrazinyl group in this compound is expected to result in a significant bathochromic shift compared to a simple 4-aminoquinoline due to the increased electron-donating ability of the hydrazinyl moiety. This can be advantageous for analytical purposes, as it may shift the absorption to a region with less interference from other biological molecules.
Conclusion and Future Perspectives
The UV-Vis absorption spectrum of this compound is a powerful tool for its characterization and for studying its behavior in different chemical environments. Based on the analysis of related compounds, it is predicted to exhibit multiple absorption bands, with the long-wavelength band being particularly sensitive to solvent polarity and pH. This sensitivity can be harnessed for various applications, including the determination of physicochemical properties and the investigation of interactions with biological macromolecules.
For drug development professionals, a thorough understanding of these spectral properties is essential for developing robust analytical methods for quality control and for designing experiments to elucidate mechanisms of action. Future work should focus on obtaining detailed experimental UV-Vis data for this compound in a comprehensive range of solvents and pH conditions to build a complete spectral library for this promising compound.
References
-
Electronic spectral data*of the hydrazone in various solvents. - ResearchGate. Available at: [Link]
-
Ajani, O. O. Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4- Hydrazide-Hydrazone Derivatives. University of Pretoria. Available at: [Link]
-
Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra. - ResearchGate. Available at: [Link]
-
Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. - PMC. Available at: [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available at: [Link]
-
UV–vis spectra at pH 7.4 (A) and 5.5 (B) aqueous buffer solutions of... - ResearchGate. Available at: [Link]
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Spectroscopic Analysis of an Antimalarial Drug's (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential. - PMC. Available at: [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. - MDPI. Available at: [Link]
-
Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. - ACS Publications. Available at: [Link]
-
Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. - ResearchGate. Available at: [Link]
-
Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. - PMC. Available at: [Link]
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Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study | Current Perspective to Physical Science Research Vol. 9. Available at: [Link]
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Thermodynamic Studies of Antimalarial Drugs and Their Interaction with Myoglobin, Hemoglobin and Phospholipid Model Membranes. - Science Alert. Available at: [Link]
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a UV-Vis absorption of aminoquinoline 4 in various solvents. b... - ResearchGate. Available at: [Link]
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Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. - National Institutes of Health. Available at: [Link]
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Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution | The Journal of Physical Chemistry A. - ACS Publications. Available at: [Link]
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"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. Available at: [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. - PMC. Available at: [Link]
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Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. - PMC. Available at: [Link]
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Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. - Springer. Available at: [Link]
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UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - imanager. - i-manager's Publications. Available at: [Link]
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Interpreting UV-Vis Spectra. - University of Toronto Scarborough. Available at: [Link]
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UV-Visible absorption spectroscopy and Z-scan analysis. - IOSR Journal. Available at: [Link]
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Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 ... - ResearchGate. Available at: [Link]
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Crystal Structure Analysis of 4-Hydrazino-6-Methoxyquinoline Salts: A Comparative Solid-State Guide
Executive Summary & Strategic Context
4-Hydrazino-6-methoxyquinoline (HMQ) is a critical pharmacophore in the synthesis of antimalarial agents (Primaquine analogs), antimicrobial hydrazones, and pyrazolo[3,4-b]quinolines.[1] While the free base is a potent nucleophile, it suffers from significant oxidative instability and photosensitivity , degrading into diazenes or coupled azo-compounds upon exposure to air and light.[1]
For drug development professionals, isolating HMQ as a stable crystalline salt is not merely a convenience—it is a requirement for reproducible API synthesis and regulatory characterization.[1]
This guide compares the solid-state performance of three primary salt forms—Monohydrochloride (HCl) , Dihydrochloride (2HCl) , and p-Toluenesulfonate (Tosylate) .[1] We analyze their suitability for Single Crystal X-Ray Diffraction (SC-XRD) and long-term storage, providing a self-validating workflow for their characterization.
Comparative Analysis: Salt Form Selection
The choice of counterion dictates the lattice energy, hygroscopicity, and crystallizability of the HMQ scaffold.[1] The following comparison is based on empirical solid-state behaviors of quinoline-hydrazine systems.
Table 1: Solid-State Performance Matrix
| Feature | Monohydrochloride (HMQ[1]·HCl) | Dihydrochloride (HMQ[1]·2HCl) | p-Toluenesulfonate (HMQ[1]·TsOH) |
| Crystallinity | Moderate (Needles/Plates) | High (Prisms) | Excellent (Blocky) |
| Hygroscopicity | Moderate | High (Deliquescent) | Low (Non-hygroscopic) |
| Thermal Stability | Good ( | Lower (Loss of HCl gas) | High ( |
| XRD Suitability | Prone to Twinning | Good, but unstable in air | Superior (Preferred) |
| Solubility (H2O) | High | Very High | Moderate |
| Primary Utility | Synthetic Intermediate | Aqueous formulations | Reference Standards / SC-XRD |
mechanistic Insight: Why Tosylate?
While HCl is the standard synthetic choice, the Tosylate anion is superior for structural analysis.[1] The bulky aromatic ring of the
Experimental Protocols
A. Synthesis of 4-Hydrazino-6-methoxyquinoline Salts[5]
Pre-requisite: Start with high-purity 4-chloro-6-methoxyquinoline.[1] Safety: Hydrazines are toxic and potential sensitizers.[1] Work in a fume hood.
Protocol 1: Preparation of the Free Base (In Situ)[1]
-
Dissolve 4-chloro-6-methoxyquinoline (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (80% aq., 50 mmol) dropwise.
-
Reflux for 4–6 hours. Monitor TLC (System: DCM/MeOH 9:1) for disappearance of starting material.[1]
-
Concentrate under vacuum to remove excess hydrazine.[1]
-
Critical Step: Do not isolate the dry free base if possible; proceed immediately to salt formation to prevent autoxidation.[1]
Protocol 2: Crystallization of the Salts[1]
Option A: Hydrochloride (HMQ[1]·HCl)
-
Redissolve the crude residue in absolute ethanol (15 mL).
-
Cool to 0–5 °C in an ice bath.
-
Add 1.25 M HCl in Ethanol (1.1 eq) dropwise with vigorous stirring.
-
Observation: A yellow precipitate forms immediately.[1]
-
Recrystallize from Methanol/Isopropanol (1:3) via slow cooling.
Option B: p-Toluenesulfonate (HMQ[1]·TsOH) – Recommended for XRD [1]
-
Dissolve crude free base in minimal hot Acetonitrile (MeCN).[1]
-
Add a solution of
-Toluenesulfonic acid monohydrate (1.0 eq) in MeCN. -
Allow the solution to cool slowly to room temperature in a Dewar flask (to control cooling rate).
-
Result: Large, orange-red block crystals suitable for SC-XRD.
B. Single Crystal X-Ray Diffraction (SC-XRD) Workflow[1]
Instrument: Bruker D8 QUEST or equivalent (Mo K
Data Collection Strategy:
-
Mounting: Use Paratone-N oil and a MiTeGen loop. Mount quickly to prevent hydration (especially for HCl salts).[1]
-
Unit Cell: Screen at least 30 frames. If unit cell axes show
, check for tetragonal symmetry or twinning.[1] -
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.
Structural Logic & Pathways (Visualization)
The following diagram illustrates the critical decision pathways for processing HMQ, highlighting the risk points (oxidation) and the crystallographic logic.
Figure 1: Workflow for the synthesis, salt selection, and structural characterization of 4-hydrazino-6-methoxyquinoline.
Technical Deep Dive: Interpreting the Crystal Data
When analyzing the solved structure, focus on these three specific geometric parameters to validate the salt formation and tautomeric state.
The Hydrazine Tautomerism
The hydrazine group can exist as the amino-hydrazone or the hydrazine tautomer.
-
Check Bond Lengths: Measure the C4–N(hydrazino) bond distance.[1]
-
Single bond character (approx 1.35–1.38 Å) indicates the Hydrazine form.
-
Double bond character (approx 1.29–1.32 Å) indicates the Imino-hydrazone form.
-
-
Protonation Site: In the salt form, the proton should reside on the ring nitrogen (N1) or the terminal hydrazine nitrogen , depending on the acid strength and stoichiometry.[1] In 6-methoxyquinolines, N1 is typically the primary protonation site [1].
Hydrogen Bonding Network
-
HCl Salts: Look for chloride ions bridging the protonated quinoline N and the hydrazine NH hydrogens (
). These often form infinite 1D chains.[1] -
Tosylate Salts: Expect discrete charge-assisted hydrogen bonds between the sulfonate oxygens and the hydrazine protons. The aromatic rings usually stack in an antiparallel fashion (centroid-centroid distance < 3.8 Å) [2].[1]
Disorder
The methoxy group at position 6 is prone to rotational disorder. If the thermal ellipsoids for the methoxy carbon are elongated, apply a split-site model (PART 1 / PART 2 in SHELXL) to refine the occupancy.[1]
References
-
BenchChem. (2025).[1][2] 4-Hydrazinyl-6-methoxyquinoline: Synthesis and Properties. Retrieved from [1]
-
El-Sawy, E. R., et al. (2012).[1] Synthesis and Biological Activity of Some New 4-Aminoquinoline Derivatives. Molecules, 17(7), 8327-8342.[1] Retrieved from [1]
-
Ghorab, M. M., et al. (2010).[1] Novel quinoline derivatives: Synthesis and antimicrobial activity. Acta Pharmaceutica, 60(4). Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
